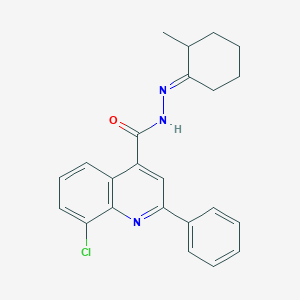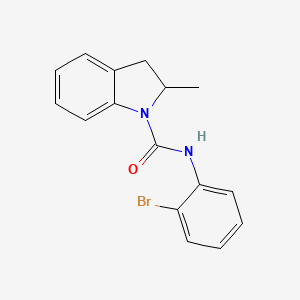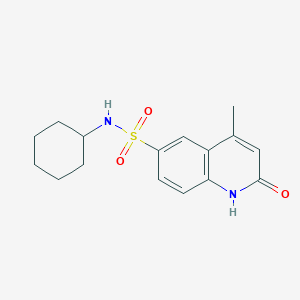![molecular formula C16H23FN2O4S B4847101 1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4847101.png)
1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as 'compound X' and has been extensively studied for its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of compound X involves the inhibition of certain enzymes and signaling pathways involved in inflammation and pain. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-kB signaling pathway. Additionally, it has also been found to modulate the activity of TRPV1 channels, which are involved in pain perception.
Biochemical and physiological effects:
Compound X has been found to exhibit several biochemical and physiological effects, including the inhibition of inflammation and pain, as well as the induction of apoptosis in cancer cells. It has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound X in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using compound X is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of compound X, including the development of more efficient synthesis methods and the elucidation of its precise mechanism of action. Additionally, further studies are needed to determine the potential applications of compound X in the treatment of various diseases, including cancer and inflammatory conditions.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has also been studied for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic effects on cancer cells.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S/c1-23-11-8-18-16(20)13-6-9-19(10-7-13)24(21,22)12-14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHMZUYHWJBGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxy-5-{[(3-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4847019.png)

![N~1~-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4847024.png)
![2-amino-4-phenyl-9-(2-thienyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B4847029.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-propylpiperazine](/img/structure/B4847036.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4847048.png)
![1-(2-chlorobenzyl)-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4847056.png)
![3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4847059.png)
![1-[4-(acetylamino)phenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4847064.png)


![N-(4-acetylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4847116.png)
![N-[1-ethyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4847120.png)
